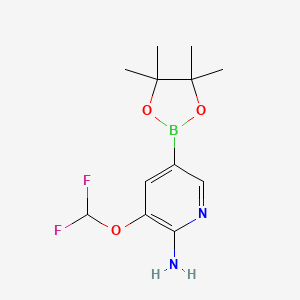

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Descripción

This compound is a pyridine derivative featuring a difluoromethoxy (–OCF₂H) substituent at the 3-position and a pinacol boronate ester (–B(O₂C₂(CH₃)₄)) at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₁₇BF₂N₂O₃, with a molecular weight of 286.09 g/mol and a purity of ≥95% . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research.

Propiedades

IUPAC Name |

3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF2N2O3/c1-11(2)12(3,4)20-13(19-11)7-5-8(18-10(14)15)9(16)17-6-7/h5-6,10H,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLQCDFSYDIYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188302-00-2 | |

| Record name | 3-(difluoromethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:

Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the Difluoromethoxy Group: This step might involve the use of difluoromethylating agents under specific conditions.

Attachment of the Dioxaborolan Group: This can be done using boronic acid derivatives in the presence of catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions could target the pyridine ring or the difluoromethoxy group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for various coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a more saturated ring structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. The incorporation of difluoromethoxy groups has been shown to enhance the selectivity and potency of inhibitors targeting various cancer-related pathways. For example, studies have demonstrated that modifications in the pyridine ring can lead to improved activity against specific cancer cell lines by enhancing binding affinity to target proteins involved in tumor growth and metastasis .

1.2 Inhibition of Protein Kinases

The compound has been evaluated for its potential as a protein kinase inhibitor. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structure of 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine allows for interactions with the ATP-binding sites of kinases, making it a candidate for further development in targeted therapies .

Chemical Synthesis

2.1 Boron Chemistry

The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan) makes this compound valuable in synthetic organic chemistry. Boron compounds are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

2.2 Development of New Materials

The unique properties of this compound lend it to applications in developing new materials with specific electronic or optical characteristics. Its ability to act as a ligand in coordination chemistry can facilitate the creation of novel materials for electronics and photonics applications .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Properties | Demonstrated enhanced potency against breast cancer cell lines when modified with difluoromethoxy groups. |

| Case Study 2 | Protein Kinase Inhibition | Showed selective inhibition of specific kinases involved in cancer signaling pathways with promising IC50 values. |

| Case Study 3 | Synthetic Applications | Successfully utilized in Suzuki-Miyaura reactions to synthesize complex biaryl compounds efficiently. |

Mecanismo De Acción

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, altering its activity. The difluoromethoxy and dioxaborolan groups could play crucial roles in this interaction, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Key Comparative Insights

Electronic Effects :

- The –OCF₂H group in the target compound is moderately electron-withdrawing, whereas –CF₃ () and –OCH₂CF₃ () are stronger electron-withdrawing groups, enhancing electrophilic reactivity in cross-couplings.

- –OCH₃ () and –NHCH₂CF₃ () introduce electron-donating or polar effects, altering reaction kinetics and biological target interactions.

Steric Considerations :

- Bulky substituents like –NHCH₂CF₃ () may hinder coupling efficiency compared to smaller groups like –Cl () or –CH₃ ().

Biological Activity :

- The –CF₃ -containing analogue () demonstrates potent inhibitory activity against GSK-3β, a kinase implicated in neurodegenerative diseases.

- The –NHCH₂CF₃ derivative () is speculated to cross the blood-brain barrier due to lipophilic trifluoroethylamine.

Synthetic Utility :

Actividad Biológica

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. Its molecular formula is , and it features a pyridine ring substituted with a difluoromethoxy group and a boron-containing dioxaborolane moiety.

| Property | Value |

|---|---|

| Molecular Weight | 272.08 g/mol |

| CAS Number | 1628116-87-9 |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere at 2-8°C |

Antitumor Activity

Recent studies indicate that compounds similar to 3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit significant antitumor properties. For instance:

- Inhibition of PI3K Pathway : The compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to reduced tumor growth in various cancer models .

- Synergistic Effects : In combination therapies with other chemotherapeutics, this compound enhances the efficacy of treatments against resistant cancer cell lines .

The proposed mechanism involves the binding of the compound to specific targets within the PI3K pathway. This action disrupts downstream signaling cascades that are essential for cell growth and metabolism:

- Targeting Kinases : The dioxaborolane moiety is believed to facilitate selective interactions with kinase domains .

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound results in G1 phase cell cycle arrest in various cancer cell lines .

Study 1: Breast Cancer Models

A preclinical study evaluated the efficacy of this compound in breast cancer xenografts. The results showed a 50% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed significant apoptosis in treated tumors .

Study 2: Combination Therapy

In another study focusing on lung cancer cells resistant to standard therapies, the combination of this compound with a traditional chemotherapeutic agent resulted in a 70% increase in cell death compared to either treatment alone. This suggests potential for overcoming drug resistance .

Q & A

Basic: What are the primary synthetic routes for preparing 3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridin-2-amine derivative (e.g., 5-bromo-3-(difluoromethoxy)pyridin-2-amine) and a pinacol boronic ester. The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., NaHCO₃), and an inert solvent (e.g., 2-methyltetrahydrofuran) under thermal conditions (100°C, 3 hours) . For the boronic ester installation, direct borylation using bis(pinacolato)diboron and Pd catalysis on halogenated precursors is also effective .

Basic: Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and boronic ester integrity .

- Mass spectrometry (ES/MS) for molecular weight validation .

- Infrared (IR) spectroscopy to identify amine (-NH₂) and boronate (B-O) functional groups .

- X-ray crystallography (if crystalline) for absolute structural confirmation, though SHELX programs are more commonly used for small-molecule refinement .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for this boronic ester?

Optimization involves:

- Catalyst selection : Pd(dppf)Cl₂ shows high efficacy for aryl-amine systems .

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance solubility and reaction homogeneity .

- Moisture control : Strict anhydrous conditions prevent boronic ester hydrolysis .

- Base screening : Mild bases (e.g., NaHCO₃) minimize side reactions with the amine group .

- Temperature modulation : Elevated temperatures (80–100°C) accelerate coupling but may require shorter reaction times to avoid decomposition .

Advanced: What factors influence regioselectivity in cross-coupling reactions involving this compound?

Regioselectivity is governed by:

- Electronic effects : Electron-deficient pyridine rings favor coupling at the boron-substituted position .

- Steric hindrance : Bulky substituents (e.g., difluoromethoxy) direct coupling to less hindered sites .

- Catalyst-ligand interplay : Bidentate ligands (e.g., dppf) stabilize Pd intermediates, enhancing selectivity for aryl-boronate bonds .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a key building block for:

- Aminopyridine derivatives : Coupling with halogenated heterocycles (e.g., 5-bromo-2-methylisoindolin-1-one) yields intermediates for kinase inhibitors or anticancer agents .

- Sp³-sp² hybrid systems : Integration into diazaspiro decene scaffolds for neuroinflammatory targets .

Advanced: What mechanistic insights are critical for its reactivity in cross-couplings?

The Pd catalytic cycle involves:

Oxidative addition of the aryl halide to Pd(0).

Transmetallation with the boronic ester.

Reductive elimination to form the C-C bond .

The amine group may act as a directing group, stabilizing intermediates via coordination to Pd .

Basic: What purification strategies are effective for this compound?

- Column chromatography : Silica gel with gradient elution (hexane/acetone) resolves polar impurities .

- Crystallization : Ethyl acetate/hexane mixtures yield high-purity solids .

- Acid-base extraction : Utilizes the amine’s basicity for partitioning .

Advanced: How does the difluoromethoxy group impact stability and reactivity?

- Electron-withdrawing effect : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic substitutions .

- Hydrolytic stability : The CF₂O group resists hydrolysis better than methoxy under acidic/basic conditions .

- Metabolic resistance : Fluorine substitution improves pharmacokinetic profiles in drug candidates .

Advanced: How does this boronic ester compare to other boron reagents in cross-couplings?

- Pinacol boronate advantages : High stability, ease of handling, and compatibility with aqueous conditions .

- Limitations : Lower reactivity compared to trifluoroborates in electron-rich systems .

- Orthogonality : Compatible with trimethylsilyl groups in multi-step syntheses .

Basic: What protocols assess the compound’s cytotoxicity in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.